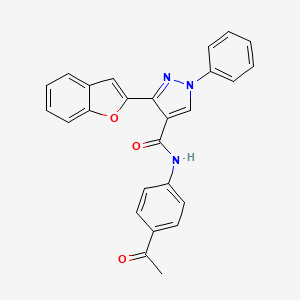

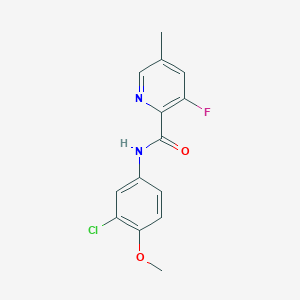

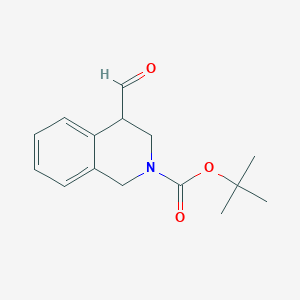

![molecular formula C15H17N5O2 B2767929 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1790196-28-9](/img/structure/B2767929.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea” belongs to the class of imidazopyrazoles and ureas. Imidazopyrazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Synthesis Analysis

The synthesis of such compounds often involves radical reactions . For example, the functionalization of imidazo[1,2-a]pyridines has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can undergo various chemical reactions. For instance, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Scientific Research Applications

Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer

A study by Bazin et al. (2016) synthesized a series of imidazo[1,2-a]pyrazin-6-yl ureas, among which a compound similar to the requested chemical showed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line. This activity was particularly noted in cells with a P53 mutation, suggesting its potential as a therapeutic agent targeting p53 mutant NSCLC (Bazin et al., 2016).

Reactivity and Spectroscopic Characterization

Hossain et al. (2018) prepared new imidazole derivatives and characterized their reactivity using spectroscopic methods and computational studies. This research highlighted the compounds' potential interactions with proteins and their inhibitory activity against certain enzymes, suggesting applications in molecular docking and drug design (Hossain et al., 2018).

Synthesis of Heterocyclic Compounds for Antibacterial Evaluation

A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This research demonstrates the diverse chemical reactivity of urea derivatives and their potential applications in developing new antibacterial drugs (Azab et al., 2013).

Synthesis and Cytoprotective Antiulcer Activity

Research by Ikeda et al. (1996) synthesized imidazo[1,2-a]pyridines substituted at the 3-position, showing cytoprotective antiulcer properties. Although not directly related to the requested compound, this study exemplifies the broader potential of imidazole derivatives in medicinal chemistry (Ikeda et al., 1996).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized coordination complexes from pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity. This research underscores the versatility of imidazole and urea derivatives in forming complexes with potential biological applications (Chkirate et al., 2019).

Properties

IUPAC Name |

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-22-13-5-3-2-4-12(13)18-15(21)16-8-9-19-10-11-20-14(19)6-7-17-20/h2-7,10-11H,8-9H2,1H3,(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZPTHZQHNLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)

![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B2767858.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)

![ethyl 6-(2,4-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2767866.png)